3-methoxy-1-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-4-carboxamide
Description
The compound 3-methoxy-1-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-4-carboxamide is a heterocyclic organic molecule featuring a pyrazole core substituted with methoxy and methyl groups, linked via a carboxamide bridge to a fused thiazolo-benzothiazole system.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-7-16-11-10(23-7)5-4-9-12(11)24-15(17-9)18-13(21)8-6-20(2)19-14(8)22-3/h4-6H,1-3H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPBUZKJDZYLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CN(N=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzo-bis(thiazole) moiety: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a dicarbonyl compound in the presence of a dehydrating agent.
Coupling of the pyrazole and benzo-bis(thiazole) units: This is typically done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Methyl iodide for methylation, sodium methoxide for methoxylation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, 3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on crystallographic software tools (SHELX, ORTEP-3, SIR97) rather than chemical compounds. Thus, a direct comparison of the target compound with structurally analogous molecules cannot be performed using the given materials. Below is a generalized framework for such a comparison, inferred from standard practices in crystallography and structural analysis:
Table 1: Hypothetical Comparison Framework for Heterocyclic Carboxamides
Key Hypothetical Findings:
Crystallographic Refinement : Software like SHELXL and SIR97 would be critical for resolving its complex structure, particularly in resolving disorder in the fused heterocyclic system.
Functional Group Impact : The methoxy group at the pyrazole 3-position may influence solubility and metabolic stability compared to analogs lacking this substituent.
Limitations of the Provided Evidence
- Experimental data (e.g., XRD structures, spectroscopic data) for the target compound.
- Pharmacological or synthetic studies.
- Direct comparisons with analogs in terms of bioactivity, toxicity, or stability.
The discussion above is speculative and based on general principles of heterocyclic chemistry and crystallographic methodologies described in the referenced software documentation .
Recommendations for Further Research
To address the query comprehensively, consult:
Chemical Databases : Reaxys, SciFinder, or PubChem for synthetic pathways and properties.
Crystallographic Studies : Use SHELX or SIR97 to resolve the compound’s structure if synthesized.
Biological Assays : Compare IC50 values or binding constants with analogs in published medicinal chemistry literature.
Biological Activity
3-Methoxy-1-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological properties, including anticancer effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrazole ring fused with thiazole and benzothiazole moieties, contributing to its biological activity. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Assays : Research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines. The sulforhodamine B (SRB) assay revealed that certain derivatives showed IC50 values as low as 2.4 μg/mL against A549 lung cancer cells and 1.0 μg/mL against TK-10 renal cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 2e | A549 | 2.4 |
| 2e | TK-10 | 1.0 |
| Doxorubicin | A549 | Standard |
| Doxorubicin | TK-10 | Standard |
The mechanism underlying the anticancer activity appears to involve apoptosis induction and cell cycle arrest. In treated cells, late apoptosis rates significantly increased, with up to 87% of cells undergoing late apoptosis compared to control groups . Additionally, compounds were noted to induce autophagy and significantly reduce viable cell populations in both lung and renal cancer models.
Enzyme Inhibition
Beyond its anticancer properties, the compound exhibits potential as an enzyme inhibitor. It has been shown to inhibit specific kinases involved in cancer progression. Molecular docking studies suggest that the compound effectively binds to the active sites of these enzymes, thereby disrupting their function .
Case Studies and Research Findings
A notable study synthesized a series of pyrazole-thiadiazole derivatives that demonstrated promising EGFR inhibitory activity. These compounds were tested for their cytotoxicity using MTT assays and showed significant inhibition of cell proliferation in lung cancer cells . The findings indicate that structural modifications can enhance biological activity, suggesting avenues for further development.
Q & A
Q. How is regiochemistry controlled during thiazolo-benzothiazole annulation?
- Methodological Answer :
- Directing Groups : Electron-withdrawing substituents (e.g., nitro at C-4) guide cyclization to form [5,4-e] fused systems over [4,5-e] isomers .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 16 h) and improves regioselectivity (>90% purity) via controlled dielectric heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
